Melting Point Gap: 3- vs. 2-Thiophene Isomers
The position of the thiophene attachment on the phenyl ring markedly affects intermolecular packing forces. 3-[4-(Bromomethyl)phenyl]thiophene (3‑substituted) exhibits a melting point of 106.5–109.5 °C, whereas its 2‑thienyl regioisomer, 2-[4-(Bromomethyl)phenyl]thiophene (CAS 81443‑46‑1), melts at 83–84.5 °C – a difference of approximately 23–26 °C . This higher melting point indicates stronger crystal‑lattice cohesion for the 3‑substituted isomer, which can translate to easier purification by recrystallisation and reduced handling losses during solid‑phase synthesis workflows .
| Evidence Dimension | Melting point (capillary tube) |
|---|---|
| Target Compound Data | 106.5–109.5 °C |
| Comparator Or Baseline | 2-[4-(Bromomethyl)phenyl]thiophene: 83–84.5 °C |
| Quantified Difference | ΔTm ≈ 23–26 °C (target higher) |
| Conditions | Determined by standard capillary melting point apparatus; source vendor data sheets and American Elements specifications. |
Why This Matters
A higher melting point simplifies purification by recrystallisation and improves long‑term solid‑state storage stability, factors that directly influence procurement decisions for kilogram‑scale synthesis.
